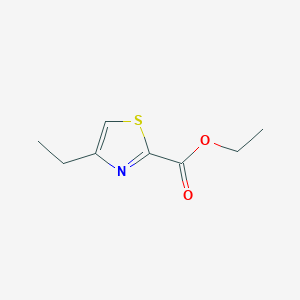

Ethyl 4-ethylthiazole-2-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of EETC usually starts from ethyl acetoacetate and N-bromosuccinimide (NBS) in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate . This intermediate is then reacted with thiourea to give the target molecule . An alternative one-step synthesis of EETC has been designed by using ethyl acetoacetate, thiourea, and iodine as the materials .Molecular Structure Analysis

The molecular formula of EETC is C8H11NO2S. The molecular weight is 185.24.Chemical Reactions Analysis

EETC is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . These analogues have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .Physical And Chemical Properties Analysis

EETC is a yellow to pale yellow oil . It is stored sealed in dry, room temperature conditions . The boiling point is not specified .Applications De Recherche Scientifique

Synthesis Methodologies

Ethyl 4-ethylthiazole-2-carboxylate and its analogs have been utilized as precursors in the synthesis of complex molecules. For instance, the Michael-like addition strategy has been applied to synthesize 2-aminoethyl-5-carbethoxythiazoles, highlighting the versatility of ethyl thiazole derivatives in organic synthesis (Kenneth M. Boy, J. Guernon, 2005). Additionally, phosphine-catalyzed [4 + 2] annulation processes have been developed to create highly functionalized tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate, demonstrating the utility of ethyl carboxylate substrates in generating complex heterocyclic structures (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Antimicrobial and Antitumor Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. The structure-activity relationship was analyzed using 3D-QSAR models, contributing to the understanding of the antimicrobial properties of thiazole derivatives (N. Desai, N. Bhatt, S. Joshi, 2019). Furthermore, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have demonstrated potential antitumor activities in vitro, with specific compounds showing remarkable activity against leukemia cell lines and a broad spectrum of tumor cell lines, highlighting their potential in anticancer research (H. El-Subbagh, A. Abadi, J. Lehmann, 1999).

Development of Fluorescent Probes

The design and synthesis of fluorescent probes based on ethyl thiazole derivatives have shown significant application in the detection of biothiols in living cells. These probes have enabled the rapid, sensitive, and selective detection of important biological molecules like cysteine, homocysteine, and glutathione, which are crucial for understanding cellular functions and processes (Yi Wang, Meiqing Zhu, E. Jiang, et al., 2017). Such advancements in probe design offer promising tools for analytical chemistry and diagnostics, facilitating insights into cellular environments and disease states.

Safety And Hazards

Orientations Futures

EETC and its 2-substituted derivatives are building blocks in organic synthesis, especially in the preparation of biologically important and medicinally useful agents . They have shown significant antileukemic activity on various human cells and exhibited a promising antineoplastic potential . Therefore, the future directions of EETC could be in the development of new therapeutic agents.

Propriétés

IUPAC Name |

ethyl 4-ethyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-6-5-12-7(9-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBLTQUPTGKZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-ethylthiazole-2-carboxylate | |

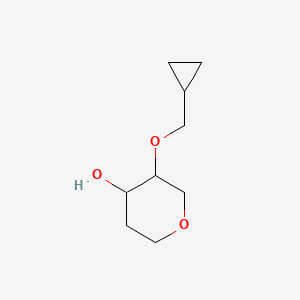

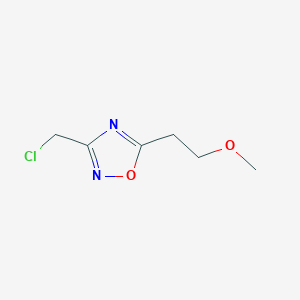

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)